[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a dimethylamino propyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 1,3-dimethyl-5-aminopyrazole with 3-(dimethylamino)propyl chloride under basic conditions . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in N-oxide derivatives, while reduction yields various amine derivatives .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction processes .
Comparison with Similar Compounds
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine can be compared with other similar compounds, such as:
1,3-Dimethyl-5-aminopyrazole: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
3-(Dimethylamino)propyl chloride: Another precursor, this compound is used in the synthesis and has similar reactivity.
Pyrazole derivatives: Compounds like pyrazoline and pyrazolidine share the pyrazole core structure but differ in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H22N4 |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H22N4/c1-10-8-11(15(4)13-10)9-12-6-5-7-14(2)3/h8,12H,5-7,9H2,1-4H3 |
InChI Key |
FJUQUCRJFKBYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCCCN(C)C)C |
Origin of Product |
United States |
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